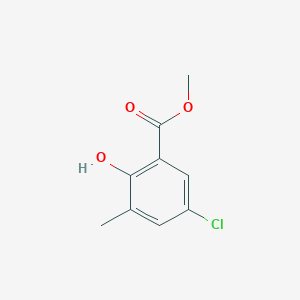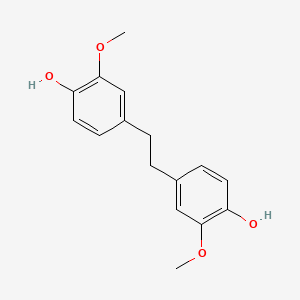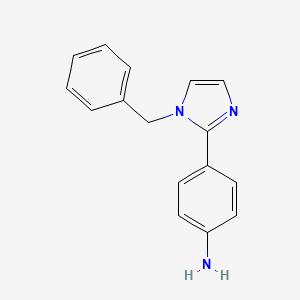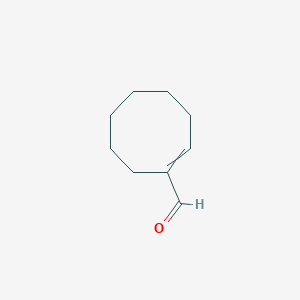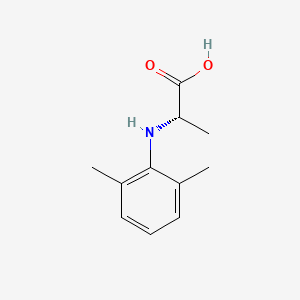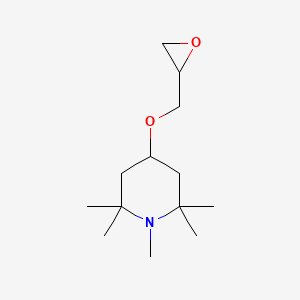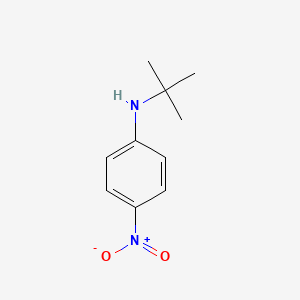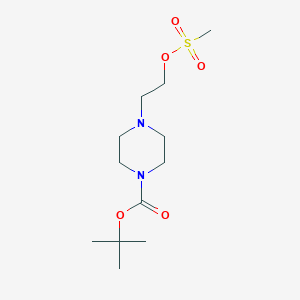
2-(4-Isopropylphenyl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenyl)-2-oxoacetaldehyde, also known as 4-Isopropylphenylacetaldehyde, is an organic compound with the molecular formula C11H14O. It is a derivative of acetaldehyde where the hydrogen atom is replaced by a 4-isopropylphenyl group. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CH(CH3)2+CH3COClAlCl3C6H4(CH(CH3)2)CHO
Another method involves the oxidation of 4-isopropylbenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 4-isopropylbenzyl alcohol, is oxidized using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method is preferred due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-isopropylbenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 4-isopropylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 4-Isopropylbenzoic acid
Reduction: 4-Isopropylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(4-Isopropylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropylphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. It can inhibit the formation rate of cyclic adenosine monophosphate (cAMP), leading to downstream effects on neurotransmitter release. This results in increased signaling from receptor cells and alterations in cytoarchitecture .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetaldehyde: Similar structure but lacks the isopropyl group.
Cuminaldehyde: Contains a similar aromatic ring but with different substituents.
4-Methoxyphenylacetaldehyde: Similar structure with a methoxy group instead of an isopropyl group.
Uniqueness
2-(4-Isopropylphenyl)-2-oxoacetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group enhances its hydrophobicity and influences its reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-oxo-2-(4-propan-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-8H,1-2H3 |
Clave InChI |
MSOXWDCWMJCQQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


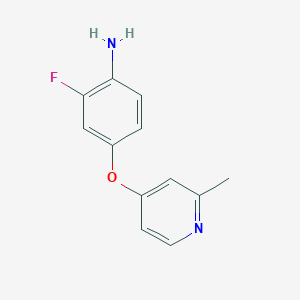


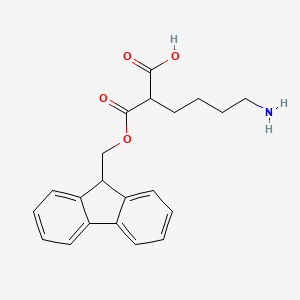
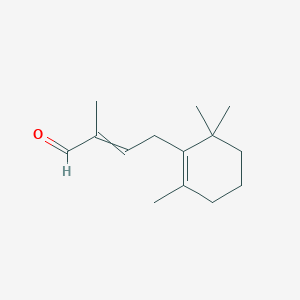
![N-[2-(Aminomethyl)phenyl]-1-benzylpiperidin-4-amine](/img/structure/B8707418.png)
